Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound that is related to various other compounds with methoxyphenyl groups. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactions have been investigated, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of compounds related to Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate has been explored in several studies. For instance, an improved synthesis method for dihydroconiferyl alcohol, which shares a similar methoxyphenyl structure, was achieved through a hydroboration reaction from eugenol . Another study reported the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a compound with a similar structure, using a condensation reaction followed by catalytic hydrogenation, achieving a high yield . These methods could potentially be adapted for the synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. X-ray single-crystal analysis was used to determine the structure of methoxy substituted phenylazo dyes, which could provide insights into the crystal structure of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate . Additionally, the crystal structure of a compound synthesized from paeonol and tyrosin methyl ester hydrochloride was determined, highlighting the importance of π-π stacking and hydrogen bonding in the solid state .
Chemical Reactions Analysis
The reactivity of methoxyphenyl compounds has been studied, revealing insights into potential reactions of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. For example, the acid-catalyzed hydrolysis of 3-(4-methoxyphenyl)propyl glucuronates showed low stability of the ester bonds towards acid hydrolysis . Another study demonstrated the susceptibility of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to acid-catalyzed ring closure . These findings suggest that Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate may also undergo similar reactions under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were improved by optimizing the reaction conditions, indicating the importance of reaction parameters in determining the properties of the final product . The stability of molecules, as well as their vibrational and nuclear magnetic resonance properties, were analyzed for methoxy substituted phenylazo dyes, which could be relevant for assessing the stability and properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate .
Scientific Research Applications
Metabolic Studies
- Vanillic Acid Excretion during Stress : Research has shown that small doses of catechols lead to the excretion of methylated products like 3-hydroxy-4-methoxycinnamic acid and the isomeric 4-hydroxy-3-methoxy compound, indicating a role in metabolic processes during stress (Smith & Bennett, 1958).
Chemical Synthesis
- Synthesis of Phenylpropanoids and Propanoates : A study isolated new compounds, including methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate from Morinda citrifolia, illustrating the compound's role in chemical synthesis and potential applications in natural product chemistry (Wang et al., 2011).
- Fries Rearrangements in Coumarin Synthesis : Research shows the use of Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates in Fries rearrangements, leading to the synthesis of coumarins, highlighting its utility in organic synthesis (Cairns et al., 1992).
Pharmacological Research
- Asymmetric Reduction in Drug Synthesis : A study focused on the asymmetric reduction of 2-chloro-3-oxo-ester to synthesize the cardiovascular drug diltiazem, using Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This showcases the compound's role in the development of pharmaceuticals (Chen et al., 2021).
Other Applications
- Phenols and Lignans from Chenopodium Album : Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate was identified among various compounds in Chenopodium album, suggesting its presence in different plant species and potential applications in phytochemistry (Cutillo et al., 2006).
Safety And Hazards
The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
CAS RN |
56024-44-3 | |
Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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